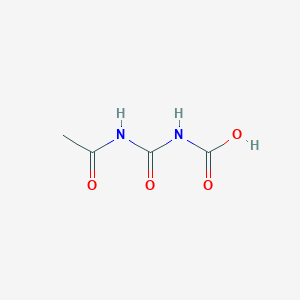
(Acetylcarbamoyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetylcarbamoyl)carbamic acid is a compound that features both an acetyl group and a carbamoyl group attached to a carbamic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a compound of interest in several fields, including organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylcarbamoyl)carbamic acid typically involves the reaction of carbamic acid derivatives with acetylating agents. One common method is the reaction of carbamic acid with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and pressure are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: (Acetylcarbamoyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetyl or carbamoyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include carbamates, ureas, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Acetylcarbamoyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Acetylcarbamoyl)carbamic acid involves its interaction with various molecular targets. The acetyl and carbamoyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Carbamic Acid: The parent compound, which lacks the acetyl group.
Urea: A related compound with two amine groups attached to a carbonyl carbon.
Ethyl Carbamate: An ester derivative of carbamic acid.
Uniqueness: (Acetylcarbamoyl)carbamic acid is unique due to the presence of both acetyl and carbamoyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
189890-38-8 |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
acetylcarbamoylcarbamic acid |
InChI |
InChI=1S/C4H6N2O4/c1-2(7)5-3(8)6-4(9)10/h1H3,(H,9,10)(H2,5,6,7,8) |
InChI Key |
WVDHHTRCANQNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















